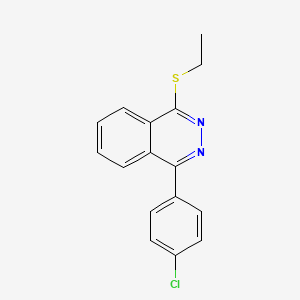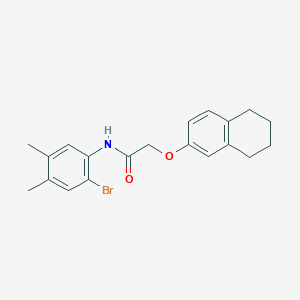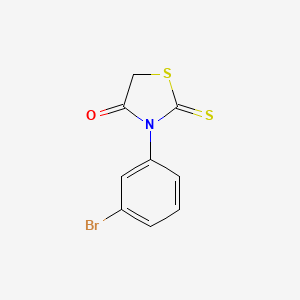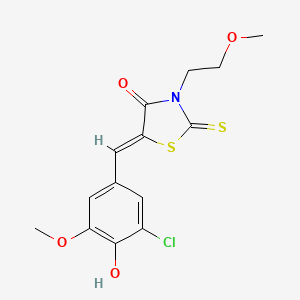
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline, commonly known as DNPH-TQ, is a chemical compound that has been widely used in scientific research applications. DNPH-TQ is a tetrahydroquinoline derivative that has a dinitrophenyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of DNPH-TQ involves the reaction of its dinitrophenyl group with carbonyl groups in the sample. This reaction forms a stable derivative, which can be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
DNPH-TQ has been shown to have minimal biochemical and physiological effects. This compound is not toxic and does not have any significant effects on living organisms. However, it should be handled with care as it is a potential irritant.
Advantages and Limitations for Lab Experiments
One of the significant advantages of DNPH-TQ is its high reactivity towards carbonyl compounds. This compound reacts with carbonyl groups to form stable derivatives, which can be easily analyzed using various analytical techniques. Moreover, DNPH-TQ is relatively inexpensive and has a high yield of synthesis.
However, there are also some limitations to the use of DNPH-TQ in laboratory experiments. One of the significant limitations is its selectivity towards carbonyl groups. This compound does not react with other functional groups, which limits its application in the analysis of complex samples. Additionally, DNPH-TQ is not stable in the presence of strong acids or bases, which can affect the accuracy of the analysis.
Future Directions
There are several future directions for the use of DNPH-TQ in scientific research. One potential application of this compound is in the analysis of carbonyl compounds in complex samples such as environmental samples or biological fluids. Another potential direction is the development of new derivatives of DNPH-TQ with improved selectivity towards specific carbonyl groups.
Conclusion
DNPH-TQ is a tetrahydroquinoline derivative that has been extensively studied for its applications in scientific research. This compound has been synthesized using various methods and has been used in the analysis of carbonyl compounds in samples. DNPH-TQ has minimal biochemical and physiological effects and has several advantages and limitations for use in laboratory experiments. There are several future directions for the use of DNPH-TQ in scientific research, including the development of new derivatives with improved selectivity.
Synthesis Methods
The synthesis of DNPH-TQ involves the reaction of 3,4-dinitroaniline with cyclohexanone in the presence of a catalyst. The resulting intermediate product is then reduced using sodium borohydride to obtain DNPH-TQ. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
DNPH-TQ has been used in various scientific research applications. One of the most significant applications of DNPH-TQ is in the field of analytical chemistry. DNPH-TQ is a commonly used reagent for the detection of carbonyl compounds in samples. This compound reacts with carbonyl groups to form stable derivatives, which can be analyzed using various spectroscopic techniques.
properties
IUPAC Name |
1-(3,4-dinitrophenyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-17(20)14-8-7-12(10-15(14)18(21)22)16-9-3-5-11-4-1-2-6-13(11)16/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSGFZNXULLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)


![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)
